1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-2-one
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Overview
Description
1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-2-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This structure is known for its biological activity and is often explored in medicinal chemistry for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-2-one typically involves the reaction of 5-aminopyrazole-4-carboxamides with carboxylic acid esters. This reaction is best performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide . Another method involves the condensation of aminocyanopyrazole with formic acid to afford the pyrazolo[3,4-d]pyrimidin-4-one, which is then chlorinated using phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-2-one involves its interaction with specific molecular targets. It has been reported to act as a cyclin-dependent kinase (CDK) inhibitor, glycogen synthase kinase (GSK) inhibitor, and epidermal growth factor receptor (EGFR) inhibitor . These interactions disrupt cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds are also known for their CDK inhibitory activity.
Uniqueness
1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[3,4-d]pyrimidine derivatives .
Properties
CAS No. |
62141-14-4 |
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Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propan-2-one |
InChI |
InChI=1S/C14H12N4O/c1-10(19)7-13-12-8-17-18(14(12)16-9-15-13)11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
InChI Key |
BCDDWTQAXLLRNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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